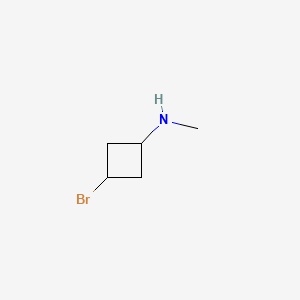![molecular formula C8H14ClNO2 B13488894 Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)
Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride is a chemical compound that belongs to the class of bicyclic amines. It is characterized by its unique bicyclo[2.1.1]hexane structure, which imparts distinct chemical and physical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable and mild synthetic routes developed for laboratory-scale synthesis can potentially be adapted for industrial production. These methods often involve the use of photochemical reactions and subsequent derivatization steps .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired transformation but often involve the use of solvents, catalysts, and controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclo[2.1.1]hexane compounds .
Applications De Recherche Scientifique
Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with unique properties.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites on target molecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
{2-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine dihydrochloride: This compound shares a similar bicyclic structure but differs in its functional groups and properties.
1-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride: Another related compound with a similar core structure but different substituents.
Uniqueness
Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride is unique due to its specific functional groups and the resulting chemical properties.
Propriétés
Formule moléculaire |
C8H14ClNO2 |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)4-8-2-6(3-8)5-9-8;/h6,9H,2-5H2,1H3;1H |
Clé InChI |
YBPYVYDCJLTKPP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC12CC(C1)CN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{Methyl[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13488820.png)

![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)
![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)

![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)
![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13488862.png)

![2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13488873.png)



